molecular formula C18H18N8 B2838062 6-[4-(2-Methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2415453-73-3

6-[4-(2-Methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No. B2838062
CAS RN: 2415453-73-3
M. Wt: 346.398
InChI Key: CQEIVQRSYOTWSP-UHFFFAOYSA-N
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Description

The compound “6-[4-(2-Methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile” is a heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy . The presence of various functional groups such as pyrimidine, pyrazole, and piperazine can be confirmed through these analyses .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds containing pyrimidine moieties are known to exhibit diverse types of biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point, yield, and NMR data can be obtained through experimental procedures .

Future Directions

The compound “6-[4-(2-Methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile” and its derivatives could be further explored for their potential biological activities. Given the wide range of activities exhibited by similar compounds, this compound could be a valuable addition to the field of medicinal chemistry .

properties

IUPAC Name

6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8/c1-14-21-17(12-18(22-14)26-7-3-6-20-26)25-10-8-24(9-11-25)16-5-2-4-15(13-19)23-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEIVQRSYOTWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=CC=CC(=N3)C#N)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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